Antineoplastic Agents, Phytogenic; Nucleic Acid Synthesis Inhibitors
Etoposide injection is indicated, in combination with other antineoplastics, for first-line treatment of testicular tumors (Evidence rating: 1A). /Included in US product labeling/
Etoposide is indicated in combination with other agents as first-line treatment of small cell lung carcinoma. /Included in US product labeling/
Etoposide also is indicated, alone and in combination with other agents, for treatment of Hodgkin's and non-Hodgkin"s lymphomas and acute nonlymphocytic (myelocytic) leukemia. /NOT included in US product labeling/
Etoposide is indicated for treatment of Ewing's sarcoma and AIDS-associated Kaposi's sarcoma. /NOT included in US product labeling/
Etoposide is indicated alone or in combination with other agents, for treatment of adrenocortical carcinoma, gastric carcinoma, hepatoblastoma, acute lymphocytic leukemia, cutaneous T-cell lymphomas, multiple myeloma, neuroblastoma, soft tissue sarcomas, primary brain tumors, and gestational trophoblastic tumors. /NOT included in US product labeling/
Etoposide is indicated alone or in combination with other agents, for treatment of non-small cell lung carcinoma. /NOT included in US product labeling/
Etoposide is considered reasonable medical therapy at some point in the management of endometrial carcinoma (Evidence rating: IIID). /NOT included in US product labeling/
Etoposide is indicated for the first-time treatment of carcinoma of unknown primary site (CUPS), as part of a combination regimen with paclitaxel and carboplatin. There was not a clear consensus by the USP medical experts. Some of the experts are hesitant about the use of this regimen and suggest that individual case factors (e.g., metastatic sites, disease factors, patient characteristics, etc) be considered when choosing an appropriate treatment. /NOT included in US product labeling/
Etoposide is considered reasonable medical therapy at some point in the management of retinoblastoma (Evidence rating: IIID), thymoma (Evidence rating: IIID), and Wilms' tumor (Evidence rating: IIID). /Evidence ratings are based on study design and strength of endpoints to support the off-label use recommendations made by USP Expert Committees. Grade level III: Evidence from clinical trials with low power, preliminary reports of trials in progress, opinions of respected authorities on the basis of clinical experience, descriptive studies such as case reports or series or reports of expert committees. Strength of Endpoint D: Indirect Surrogates (includes disease-free survival, progression-free survival, tumor response rate./ /NOT included in US product labeling/
Etoposide is considered reasonable medical therapy at some point in the management of osteosarcoma (Evidence rating: IIID). /Evidence ratings are based on study design and strength of endpoints to support the off-label use recommendations made by USP Expert Committees. Grade level III: Evidence from clinical trials with low power, preliminary reports of trials in progress, opinions of respected authorities on the basis of clinical experience, descriptive studies such as case reports or series or reports of expert committees. Strength of Endpoint D: Indirect Surrogates (includes disease-free survival, progression-free survival, tumor response rate./ /NOT included in US product labeling/
Etoposide is indicated, in combination with other antineoplastics, for first-line treatment of ovarian germ cells tumors (Evidence rating: IIID). /Evidence ratings are based on study design and strength of endpoints to support the off-label use recommendations made by USP Expert Committees. Grade level III: Evidence from clinical trials with low power, preliminary reports of trials in progress, opinions of respected authorities on the basis of clinical experience, descriptive studies such as case reports or series or reports of expert committees. Strength of Endpoint D: Indirect Surrogates (includes disease-free survival, progression-free survival, tumor response rate./ /NOT included in US product labeling/
Use of etoposide for the treatment of hormone-refractory prostate cancer has not been established.
The major and dose-limiting adverse effect of etoposide is hematologic toxicity. Myelosuppression, which is dose related, is manifested mainly by leukopenia (principally granulocytopenia). Myelosuppression resulting in death has been reported in patients receiving etoposide. Thrombocytopenia occurs less frequently, and anemia may also occur; pancytopenia has occurred in some patients. Myelosuppression apparently is not cumulative but may be more severe in patients previously treated with other antineoplastic agents or radiation therapy. Leukopenia has reportedly occurred in 60-91% of patients receiving etoposide and was severe (leukocyte count less than 1000/cu mm) in 3-17% of patients. Neutropenia (less than 2000 cu mm) occurred in 88% of patients treated with etoposide phosphate; severe neutropenia has reportedly occurred in 22-41% of patients receiving the drug and was severe (platelet count less than 50,000/cu mm) in 1-20% of patients. Anemia has occurred in up to 33% of patients receiving etoposide. Anemia (hemoglobin less than 11 g/dL) occurred in 72% of patients treated with etoposide phosphate; severe anemia (hemoglobin less than 8 g/dL) occurred in 19% of patients treated. Granulocyte and platelet nadirs usually occur within 7-14 and 9-16 days, respectively, after administration of etoposide, and within 12-19 and 10-15 days, respectively, after administration of etoposide phosphate; leukocyte nadir has been reported to occur within 15-22 days after administration of etoposide, phosphate. Bone marrow recovery is usually complete within 20 days after administration, but may occasionally require longer periods. Fever and infection have been reported in patients with drug-induced neutropenia.
Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
Reversible alopecia, sometimes progressing to complete baldness, has occurred in 8-66% of patients receiving etoposide. The degree of alopecia may be dose related. Stevens-Johnson syndrome has been reported infrequently in patients receiving etoposide. Rash, pigmentation, urticaria, and severe pruritus have occurred infrequently, and cutaneous radiation-recall reactions associated with etoposide have been reported. ...
Anaphylactoid reactions consisting principally of chills, rigors, diaphoresis, pruritus, loss of consciousness, nausea, vomiting, fever, bronchospasm, dyspnea, tachycardia, hypertension, and/or hypotension have occurred during or immediately after administration of etoposide or etoposide phosphate in 0.7-3% of patients receiving the drug. Other manifestations have included flushing, rash, substernal chest pain, lacrimation, sneezing, coryza, throat pain, back pain, generalized body pain, abdominal cramps, and auditory impairment.
For more Drug Warnings (Complete) data for ETOPOSIDE (24 total), please visit the HSDB record page.